molecular formula C25H17N7O6S B11702916 (4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11702916
M. Wt: 543.5 g/mol
InChI Key: GJAXSASNBUXUEO-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a thiazole ring, a pyrazolone core, and various substituted phenyl groups. It is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-2-nitrobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 4-phenyl-1,3-thiazol-2-yl acetic acid under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and strong acids or bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include amines, nitroso derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity and fluorescence. Its applications in the production of dyes and pigments are also being explored.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydrazones and thiazole derivatives, such as:

  • 4-(2-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one
  • 4-(4-methoxyphenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

What sets (4Z)-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one apart is its combination of functional groups, which imparts unique chemical and biological properties. The presence of both nitro and methoxy groups, along with the thiazole and pyrazolone cores, allows for diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C25H17N7O6S

Molecular Weight

543.5 g/mol

IUPAC Name

4-[(4-methoxy-2-nitrophenyl)diazenyl]-5-(4-nitrophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C25H17N7O6S/c1-38-18-11-12-19(21(13-18)32(36)37)27-28-23-22(16-7-9-17(10-8-16)31(34)35)29-30(24(23)33)25-26-20(14-39-25)15-5-3-2-4-6-15/h2-14,29H,1H3

InChI Key

GJAXSASNBUXUEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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